molecular formula C11H22N2O2 B1526027 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1039741-10-0

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Cat. No. B1526027
M. Wt: 214.3 g/mol
InChI Key: UMBWKSXEVUZEMI-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1039741-10-0 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3S,4R)-4-amino-3-methyl-1-piperidinecarboxylate . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-8-7-13 (6-5-9 (8)12)10 (14)15-11 (2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a colorless to white to yellow solid or semi-solid or liquid . It has a molecular weight of 214.3 g/mol .

Scientific Research Applications

Stereoselective Synthesis

Researchers have explored the stereoselective synthesis of related compounds, showcasing the importance of stereochemistry in the development of pharmaceuticals and chemicals. For instance, the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates have been detailed, highlighting the process's efficiency and selectivity (Boev et al., 2015). Similarly, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor demonstrates the application in producing biologically active molecules (Marin et al., 2004).

Catalytic Activities and Ligand Synthesis

The preparation of cis- and trans-configurated imidazolidinones from amino acids illustrates the versatility of tert-butyl-based compounds in synthesizing ligands and intermediates for further chemical transformations (Naef & Seebach, 1985). Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and its implications for the synthesis of unnatural amino acids, showcases the breadth of applications in synthetic chemistry (Bakonyi et al., 2013).

Advanced Material and Drug Development

The research on tert-butyl-based compounds extends to the development of high-molecular-weight systems and the measurement of ligand-binding affinities, indicating their potential in drug development and molecular biology studies (Chen et al., 2015). Moreover, the utilization of tert-butanesulfinyl imines for the asymmetric synthesis of amines highlights the role of such compounds in producing chiral amines, a critical component in many pharmaceuticals (Ellman et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, H319, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P305, P310, P313, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133578
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

CAS RN

1290191-72-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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